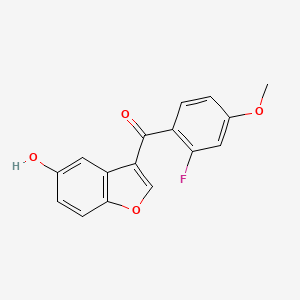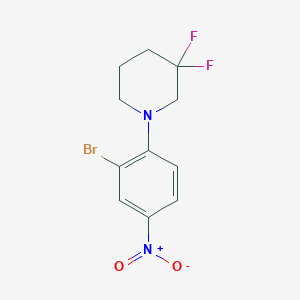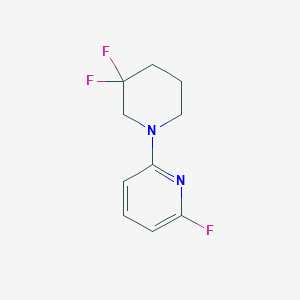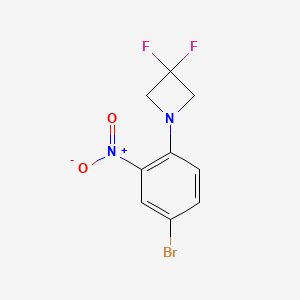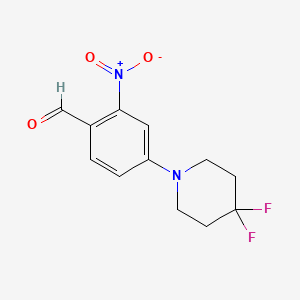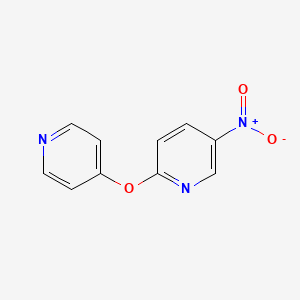
5-Nitro-2-(pyridin-4-yloxy)pyridine
Overview
Description
5-Nitro-2-(pyridin-4-yloxy)pyridine, also known as NOP, is a heterocyclic aromatic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. NOP is a versatile building block for the synthesis of various organic compounds and is used in the synthesis of drugs and other pharmaceuticals. NOP can also be used as a reagent for the synthesis of various materials, such as polymers, dyes, and pigments. In addition, NOP has been used in the development of new biological agents, such as antibiotics and antifungals.
Scientific Research Applications
5-Nitro-2-(pyridin-4-yloxy)pyridine has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been used in the synthesis of drugs and other pharmaceuticals, such as antibiotics and antifungals. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been used in the development of new materials, such as polymers, dyes, and pigments. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been used in the synthesis of various metal complexes, such as iron, copper, and cobalt complexes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-4-yloxy)pyridine is not fully understood. However, it is believed that 5-Nitro-2-(pyridin-4-yloxy)pyridine acts as a Lewis acid, which can interact with electron-rich molecules, such as carboxylic acids, amines, and alcohols. This interaction can lead to the formation of new compounds, such as amides, esters, and ethers. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can act as a nucleophile, which can react with electrophiles, such as alkenes and alkynes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-2-(pyridin-4-yloxy)pyridine are not fully understood. However, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been shown to have antibacterial and antifungal activity. 5-Nitro-2-(pyridin-4-yloxy)pyridine has also been shown to have anti-inflammatory and analgesic effects. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine has been shown to have antioxidant activity.
Advantages and Limitations for Lab Experiments
5-Nitro-2-(pyridin-4-yloxy)pyridine has several advantages for use in lab experiments. 5-Nitro-2-(pyridin-4-yloxy)pyridine is a versatile building block for the synthesis of various organic compounds. 5-Nitro-2-(pyridin-4-yloxy)pyridine is also relatively inexpensive and easy to obtain. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine is a stable compound and can be stored for long periods of time. However, 5-Nitro-2-(pyridin-4-yloxy)pyridine is a strong acid and can be corrosive if not handled properly. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be toxic if ingested or if it comes into contact with skin or eyes.
Future Directions
The future directions for 5-Nitro-2-(pyridin-4-yloxy)pyridine are numerous. 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new drugs and other pharmaceuticals. In addition, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new materials, such as polymers, dyes, and pigments. 5-Nitro-2-(pyridin-4-yloxy)pyridine can also be used to develop new metal complexes, such as iron, copper, and cobalt complexes. 5-Nitro-2-(pyridin-4-yloxy)pyridine can also be used to develop new biological agents, such as antibiotics and antifungals. Finally, 5-Nitro-2-(pyridin-4-yloxy)pyridine can be used to develop new analytical methods, such as spectroscopic and chromatographic methods.
properties
IUPAC Name |
5-nitro-2-pyridin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPIPOTQLGMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







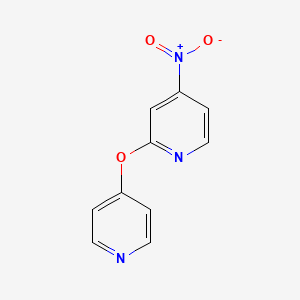
![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)

